molecular formula C16H9BrN2OS B14316975 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- CAS No. 111016-52-5

2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-

Cat. No.: B14316975
CAS No.: 111016-52-5
M. Wt: 357.2 g/mol
InChI Key: GTROFPYAZCWJBB-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo-: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzopyran ring fused with an imine group and a benzothiazole moiety, with a bromine atom attached at the sixth position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imine Group: The imine group can be introduced by reacting the benzopyran derivative with an amine under dehydrating conditions.

    Attachment of the Benzothiazole Moiety: This step involves the coupling of the benzopyran-imine intermediate with a benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.

    Bromination: The final step is the bromination of the compound at the sixth position of the benzopyran ring, which can be achieved using bromine or a brominating agent like N-bromosuccinimide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the imine group can yield amine derivatives.

    Substitution: The bromine atom at the sixth position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its unique photophysical properties.

Industry:

    Materials Science: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-: Lacks the bromine atom at the sixth position.

    2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-chloro-: Similar structure but with a chlorine atom instead of bromine.

    2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-fluoro-: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the sixth position of the benzopyran ring in 2H-1-Benzopyran-2-imine, 3-(2-benzothiazolyl)-6-bromo- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding interactions. These properties can be exploited in various applications, making this compound distinct from its analogs.

Properties

CAS No.

111016-52-5

Molecular Formula

C16H9BrN2OS

Molecular Weight

357.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-imine

InChI

InChI=1S/C16H9BrN2OS/c17-10-5-6-13-9(7-10)8-11(15(18)20-13)16-19-12-3-1-2-4-14(12)21-16/h1-8,18H

InChI Key

GTROFPYAZCWJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=N

Origin of Product

United States

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